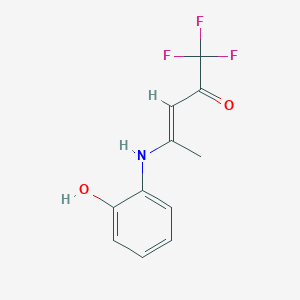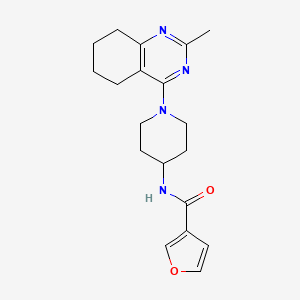
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide” is a compound that has been synthesized and characterized . It is part of a series of novel derivatives . The compound has a molecular weight of 418.5g/mol and a molecular formula of C23H26N6O2 .
Synthesis Analysis
The synthesis of this compound involves various spectral techniques . The synthesis pathway involves the condensation of 2-methyl-5,6,7,8-tetrahydroquinazolin-5-carboxylic acid with benzylamine, followed by cyclization with ethyl acetoacetate and subsequent reaction with hydrazine hydrate to form the pyrazole ring.Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectral techniques . The compound is canonicalized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and reaction with hydrazine hydrate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 418.5g/mol and a molecular formula of C23H26N6O2 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
CGRP Receptor Antagonism
(Reginald O. Cann et al., 2012) described a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The paper focuses on developing a stereoselective synthesis for this compound, emphasizing its potential in treating conditions mediated by the CGRP receptor.
Potential Antipsychotic Agents
(M. H. Norman et al., 1996) explored various heterocyclic carboxamides, including the compound , for their potential as antipsychotic agents. They evaluated these compounds' binding to dopamine and serotonin receptors, key targets in antipsychotic drug development.
Antimicrobial Activities
(Serap Başoğlu et al., 2013) synthesized derivatives of the compound, assessing their antimicrobial activities. Their findings indicate potential applications in combating various microorganisms.
PET Imaging in Neuroinflammation
(A. Horti et al., 2019) developed a PET radiotracer specific for microglia, a key player in neuroinflammation. This application is crucial for understanding and treating neuropsychiatric disorders.
Metabolism and Biotransformation Studies
(J. Erve et al., 2007) conducted a comprehensive study on the metabolism of prazosin, a compound structurally related to the one . This research is vital for understanding the drug's pharmacokinetics and safety profile.
Propriétés
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-20-17-5-3-2-4-16(17)18(21-13)23-9-6-15(7-10-23)22-19(24)14-8-11-25-12-14/h8,11-12,15H,2-7,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUSBJNPRQXPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

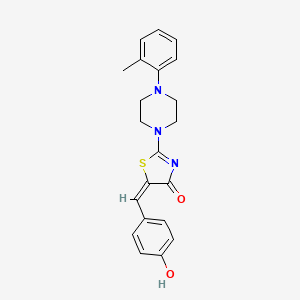
![(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594165.png)
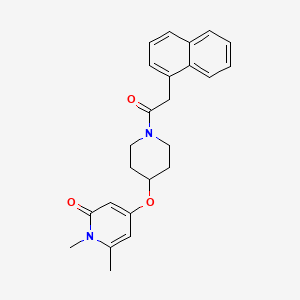
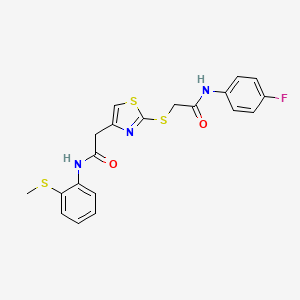
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
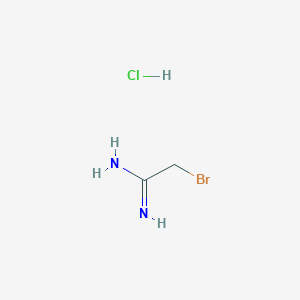

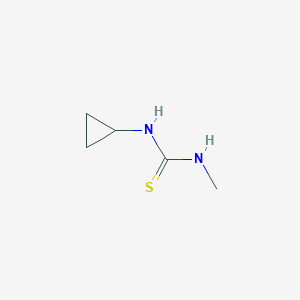
![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)
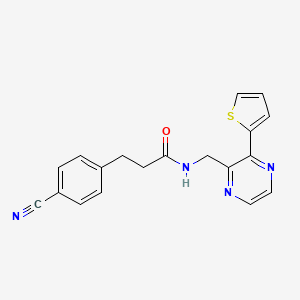
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)

